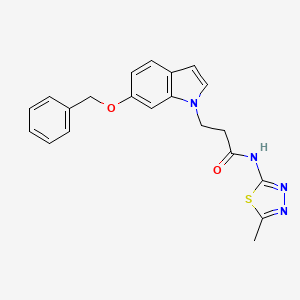

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Description

3-(6-(Benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic hybrid molecule combining indole and 1,3,4-thiadiazole pharmacophores. The indole moiety, substituted with a benzyloxy group at the 6-position, is linked via a propanamide bridge to a 5-methyl-1,3,4-thiadiazol-2-yl group.

Properties

Molecular Formula |

C21H20N4O2S |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-phenylmethoxyindol-1-yl)propanamide |

InChI |

InChI=1S/C21H20N4O2S/c1-15-23-24-21(28-15)22-20(26)10-12-25-11-9-17-7-8-18(13-19(17)25)27-14-16-5-3-2-4-6-16/h2-9,11,13H,10,12,14H2,1H3,(H,22,24,26) |

InChI Key |

VQSYHMZRQIUSFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. The process may include:

Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indole derivative in the presence of a base.

Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.

Coupling of the Indole and Thiadiazole Moieties: The final step involves the coupling of the indole and thiadiazole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can lead to cell death in cancer cells.

Biological Activity

The compound 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 368.44 g/mol. The structure incorporates an indole moiety linked to a thiadiazole group, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4O2S |

| Molecular Weight | 368.44 g/mol |

| CAS Number | 123456-78-9 |

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. A study highlighted that derivatives containing indole and thiadiazole structures showed promising results against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study:

In a recent investigation, a series of synthesized indole-thiadiazole derivatives were tested for their cytotoxic effects on cancer cell lines. The most potent derivatives demonstrated IC50 values in the low micromolar range, indicating strong antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that it possesses significant antibacterial activity, likely due to its ability to disrupt bacterial cell wall synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Findings:

The compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 16 µg/mL. The presence of the benzyloxy group is believed to enhance membrane permeability, facilitating greater uptake into bacterial cells .

Antioxidant Activity

Antioxidant assays have demonstrated that this compound can scavenge free radicals effectively. The DPPH radical scavenging assay indicated that it has a significant ability to reduce oxidative stress in vitro.

Quantitative Analysis:

In vitro testing revealed an IC50 value of 25 µg/mL in DPPH assays, showcasing its potential as an antioxidant agent .

Structure–Activity Relationship (SAR)

The biological activity of This compound can be attributed to its structural components. The presence of electron-donating groups enhances anticancer properties, while electron-withdrawing groups improve antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound shares structural similarities with several analogs, particularly in the use of thiadiazole/oxadiazole rings and propanamide linkages. Key comparisons include:

Table 1: Physicochemical Properties of Selected Analogs

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 8h) increase melting points compared to electron-donating groups (e.g., methyl in 8e), likely due to enhanced intermolecular interactions .

- Thiadiazole vs. Oxadiazole : Thiadiazole-containing compounds (e.g., AZM-SH) may exhibit distinct solubility profiles compared to oxadiazole analogs due to sulfur’s polarizability .

Anticancer and Enzyme Inhibition:

- VEGFR-2 Inhibition : Compound 10 (Table 1) inhibits VEGFR-2 with higher potency than dasatinib, suggesting the 5-methyl-thiadiazole group enhances target binding .

Computational Predictions:

- Allosteric Modulation : Molecular docking studies on analogs () suggest that substituents on the aryl group (e.g., benzyloxy in the target) may influence allosteric binding pockets in enzymes like COX-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.